Iotranic acid

Beschreibung

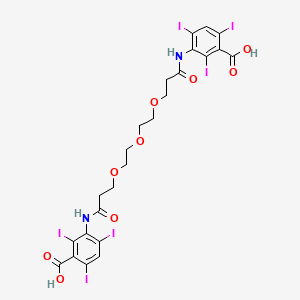

Iotranic acid (International Nonproprietary Name, INN) is an iodine-containing organic compound primarily used as a radiocontrast agent in medical imaging. Its chemical structure is derived from benzoic acid, with multiple iodine atoms attached to enhance radiopacity. According to its CAS registry (26887-04-7), the molecular formula is C₁₇H₂₀O₄, featuring a 3,3'-[oxybis(2,1-ethanediyloxy(1-oxo-3,1-propanediyl)imino)]bis(2,4,6-triiodobenzoic acid) backbone . This structure ensures high iodine content (approximately 58–60% by weight), critical for X-ray absorption in diagnostic imaging .

Iotranic acid belongs to the "io-" stem group of INN pharmaceutical substances, indicating its role as an iodine-based contrast medium . Its development aligns with the need for low-osmolality, non-ionic agents to reduce adverse effects compared to older ionic compounds .

Eigenschaften

CAS-Nummer |

26887-04-7 |

|---|---|

Molekularformel |

C24H22I6N2O9 |

Molekulargewicht |

1243.9 g/mol |

IUPAC-Name |

3-[3-[2-[2-[3-(3-carboxy-2,4,6-triiodoanilino)-3-oxopropoxy]ethoxy]ethoxy]propanoylamino]-2,4,6-triiodobenzoic acid |

InChI |

InChI=1S/C24H22I6N2O9/c25-11-9-13(27)21(19(29)17(11)23(35)36)31-15(33)1-3-39-5-7-41-8-6-40-4-2-16(34)32-22-14(28)10-12(26)18(20(22)30)24(37)38/h9-10H,1-8H2,(H,31,33)(H,32,34)(H,35,36)(H,37,38) |

InChI-Schlüssel |

WIHNMHCKXOKXHG-UHFFFAOYSA-N |

SMILES |

C1=C(C(=C(C(=C1I)NC(=O)CCOCCOCCOCCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I |

Kanonische SMILES |

C1=C(C(=C(C(=C1I)NC(=O)CCOCCOCCOCCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I |

Andere CAS-Nummern |

26887-04-7 |

Synonyme |

B 10190 iotrioxide |

Herkunft des Produkts |

United States |

Biologische Aktivität

Iotranic acid, a compound derived from the isothiazole family, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, including antimicrobial, anticancer, and cytotoxic properties, supported by detailed research findings and data tables.

1. Overview of Iotranic Acid

Iotranic acid is structurally characterized by its unique isothiazole ring, which contributes to its biological activity. Recent studies have highlighted its potential in various therapeutic applications, particularly in antimicrobial and anticancer treatments.

2. Antimicrobial Activity

Iotranic acid exhibits significant antimicrobial properties against a range of pathogenic microorganisms.

2.1 Antibacterial Activity

Research has demonstrated that Iotranic acid shows potent inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, a study reported minimum inhibitory concentration (MIC) values of 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .

| Microorganism | MIC (µM) |

|---|---|

| Pseudomonas aeruginosa | 0.21 |

| Escherichia coli | 0.21 |

| Candida albicans | 0.83 |

2.2 Antifungal Activity

Iotranic acid also demonstrates antifungal activity, particularly against fungi of the genus Candida. The compound's selective action on various strains indicates its potential as an antifungal agent .

3. Anticancer Activity

The anticancer properties of Iotranic acid have been explored in several studies, revealing its ability to inhibit cancer cell proliferation.

Iotranic acid's mechanism involves the induction of apoptosis in cancer cells and the inhibition of key signaling pathways associated with tumor growth. In vitro studies have shown that it affects cell viability in various cancer cell lines, including those derived from breast and lung cancers .

3.2 Case Studies

- Study on Lung Cancer Cells : A study found that Iotranic acid significantly reduced the viability of A549 lung cancer cells by inducing apoptosis through caspase activation.

- Breast Cancer Model : Another investigation revealed that treatment with Iotranic acid led to decreased migration and invasion in MDA-MB-231 breast cancer cells.

4. Cytotoxicity Assessment

The cytotoxic effects of Iotranic acid have been evaluated using MTT assays on human pseudonormal cell lines such as HaCat (keratinocytes) and BALB/c 3T3 (fibroblasts). Results indicated that while Iotranic acid is effective against cancer cells, it exhibits lower toxicity towards normal cells, suggesting a favorable therapeutic index .

| Cell Line | IC50 (µM) |

|---|---|

| HaCat | 15 |

| BALB/c 3T3 | 25 |

5. Conclusion

Iotranic acid shows promising biological activity across various domains, particularly in antimicrobial and anticancer applications. Its ability to selectively target pathogenic microorganisms and cancer cells while minimizing toxicity to normal cells highlights its potential as a therapeutic agent.

Future research should focus on elucidating the precise mechanisms underlying its biological effects and exploring its efficacy in clinical settings.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Similarities

Iotranic acid shares structural and functional characteristics with other iodinated contrast agents, particularly in its benzoic acid core and triiodinated aromatic rings. Below is a comparative analysis with key analogs:

Table 1: Key Properties of Iotranic Acid and Comparable Compounds

| Compound | CAS Number | Molecular Formula | Iodine Content (%) | Ionic/Non-Ionic | Primary Use |

|---|---|---|---|---|---|

| Iotranic acid | 26887-04-7 | C₁₇H₂₀I₆N₂O₈ | ~58–60 | Non-ionic | X-ray imaging (vascular, GI) |

| Iotroxic acid | 51022-74-3 | C₂₄H₂₂I₆N₂O₉ | ~63 | Non-ionic | Cholangiography, urography |

| Iohexol | 66108-95-0 | C₁₉H₂₆I₃N₃O₉ | ~46 | Non-ionic | Angiography, myelography |

| Iopamidol | 60166-93-0 | C₁₇H₂₂I₃N₃O₈ | ~49 | Non-ionic | CT imaging, cardiac studies |

| Iothalamate | 2276-90-6 | C₁₁H₉I₃N₂O₄ | ~58 | Ionic | Retrograde pyelography |

Notes:

- Iodine Content : Higher iodine correlates with better radiopacity but may increase viscosity and nephrotoxicity risk .

- Ionic vs. Non-Ionic: Non-ionic agents like iotranic acid exhibit lower osmolality (~300–800 mOsm/kg) compared to ionic compounds (~1500–2000 mOsm/kg), reducing patient discomfort and renal strain .

Pharmacokinetic and Clinical Differences

- Iotranic Acid vs. Applications: Iotroxic acid is preferred for hepatobiliary imaging due to higher hepatic uptake, whereas iotranic acid is optimized for vascular and gastrointestinal studies .

- Iotranic Acid vs. Iohexol/Iopamidol: Osmolality: Iohexol and iopamidol have lower iodine content but superior solubility, enabling safer intrathecal use (e.g., myelography) . Safety Profile: Non-ionic agents like iotranic acid show fewer allergic reactions compared to ionic iothalamate, which is associated with higher incidence of contrast-induced nephropathy .

Research Findings

- A 2018 WHO report highlights iotranic acid’s stability in aqueous solutions, reducing preparation complexity compared to iotroxic acid, which requires stabilizers .

- Preclinical studies indicate iotranic acid’s renal clearance rate (t₁/₂ = 1.5–2 hours) is slower than iohexol (t₁/₂ = 1 hour) but faster than iotroxic acid (t₁/₂ = 3–4 hours), balancing imaging duration and metabolic safety .

Q & A

Q. How can researchers validate conflicting in vitro vs. in vivo efficacy data for Iotranic acid?

- Methodological Answer : Perform correlation analyses using metrics like Spearman’s rank coefficient. Reconcile discrepancies by testing in vitro conditions (e.g., serum protein concentration, pH) that mimic in vivo environments. Use transgenic animal models to isolate specific pathways .

Literature & Ethical Considerations

Q. What strategies effectively aggregate fragmented literature on Iotranic acid’s applications?

Q. How should ethical considerations shape preclinical studies involving Iotranic acid?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.